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Compound of Interest

Compound Name:
4-(3-bromophenyl)morpholin-3-

one

CAS No.: 1196153-18-0

Cat. No.: B6206737 Get Quote

Executive Summary & Application Context
4-(3-bromophenyl)morpholin-3-one serves as a vital halogenated building block in medicinal

chemistry. Its core structure—an N-aryl lactam—mimics the pharmacophore found in several

anticoagulant drugs. In drug development, distinguishing this specific isomer from its

regioisomers (e.g., 4-bromophenyl) and metabolic derivatives (e.g., de-brominated or reduced

forms) is essential for validating synthetic pathways and ensuring regulatory compliance (ICH

Q3A/B).

This guide characterizes its fragmentation under Electrospray Ionization (ESI) and Collision-

Induced Dissociation (CID), comparing it against three key alternatives:

The Non-Halogenated Core: 4-phenylmorpholin-3-one.

The Reduced Amine: 4-(3-bromophenyl)morpholine.

The Regioisomer: 4-(4-bromophenyl)morpholin-3-one.
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To ensure reproducibility, the following protocol is recommended for acquiring the comparative

data presented below.

Parameter Setting / Description

Ionization Mode ESI Positive (+)

Capillary Voltage 3.5 kV

Cone Voltage 30 V (Optimized for molecular ion stability)

Collision Energy (CE)
Ramp 10–40 eV (To observe both heavy and

stripped fragments)

Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile

Column C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm)

Fragmentation Analysis: The Target Molecule
Compound: 4-(3-bromophenyl)morpholin-3-one Formula: C₁₀H₁₀BrNO₂ Precursor Ion

[M+H]⁺:m/z 256.0 / 258.0 (1:1 Isotopic Ratio)

Mechanistic Pathway
The fragmentation of N-aryl morpholinones follows a distinct "Lactam-First" dissociation

pathway, unlike simple morpholines which degrade via the ether linkage.

Primary Ionization: Protonation occurs preferentially at the amide carbonyl oxygen,

stabilizing the [M+H]⁺ ion.

Loss of Carbon Monoxide (CO): The most characteristic transition for the morpholin-3-one

ring is the neutral loss of CO (28 Da), resulting in a ring contraction to a cyclic imine or

stabilized chain.

Transition:m/z 256/258 → 228/230

Arylation (Formation of Phenyl Cation): Under higher collision energies, the N-C(aryl) bond

may cleave, or the heterocyclic ring may completely disintegrate, leaving the halogenated

phenyl cation.
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Transition:m/z 256/258 → 155/157 (Bromophenyl cation, [C₆H₄Br]⁺)

Dehalogenation: In very high-energy regimes, the loss of the bromine radical (•Br) or HBr is

observed, though less common in soft ESI than in EI.

Visualization of Fragmentation Pathways
The following diagram illustrates the specific dissociation logic for the 3-bromo derivative.

Key Mechanism

[M+H]⁺ Precursor
m/z 256 / 258

(1:1 Isotope Pattern)

Loss of CO (-28 Da)
Ring Contraction

m/z 228 / 230

Lactam Cleavage
(Low CE)

Bromophenyl Cation
[C6H4Br]⁺

m/z 155 / 157

Heterocycle Loss
(Med CE)

Phenyl Cation
[C6H4]⁺
m/z 76

- Br• (79/81 Da)
(High CE)

Lactam stability dictates
primary CO loss.

Click to download full resolution via product page

Figure 1: ESI-MS/MS fragmentation pathway of 4-(3-bromophenyl)morpholin-3-one,

highlighting the characteristic lactam carbonyl loss.[1]

Comparative Performance Guide
This section objectively compares the target molecule against its primary structural alternatives.

This data helps researchers identify the correct derivative in complex synthetic mixtures.

Comparison 1: Target vs. Non-Halogenated Analog
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Alternative: 4-phenylmorpholin-3-one (The "Parent" Scaffold) Purpose: To verify the presence

of the halogen substituent.

Feature Target (3-Bromo)
Alternative
(Unsubstituted)

Diagnostic Insight

Precursor [M+H]⁺ 256 / 258 178

Mass Shift: +78/80 Da

indicates

monobromination.

Isotope Pattern 1:1 doublet (⁷⁹Br/⁸¹Br)
Single peak (M+1

minor)

The "Twin Peak"

signature is the

primary confirmation

of Br presence.

Primary Fragment m/z 228/230 (-CO) m/z 150 (-CO)

Both lose CO (28 Da),

confirming the intact

morpholinone ring in

both species.

Aryl Fragment m/z 155/157 m/z 77 ([C₆H₅]⁺)

The shift from 77 to

155/157 confirms the

halogen is on the

aromatic ring, not the

heterocycle.

Comparison 2: Target vs. Reduced Amine
Alternative: 4-(3-bromophenyl)morpholine Purpose: To monitor oxidation state (Lactam vs.

Amine) during synthesis.
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Feature Target (Lactam) Alternative (Amine) Diagnostic Insight

Precursor [M+H]⁺ 256 / 258 242 / 244

Mass Shift: -14 Da

(Loss of Carbonyl

Oxygen, gain of 2H).

Fragmentation Loss of CO (-28) Loss of C₂H₄ (-28)

While both lose 28

Da, the mechanism

differs.[2] The amine

loses ethylene via

retro-cleavage; the

lactam loses carbonyl.

Low Mass Ions Minimal m/z 212/214 (-CH₂O)

The amine readily

loses

formaldehyde/ethylen

e oxide equivalents;

the lactam is more

rigid.

Comparison 3: Target vs. Regioisomer
Alternative: 4-(4-bromophenyl)morpholin-3-one Purpose: Isomer differentiation (Meta vs. Para).

MS Profile: The MS/MS spectra of the 3-bromo and 4-bromo isomers are virtually identical

because the bromine position (meta vs. para) does not significantly influence the high-

energy bond cleavages of the morpholinone ring.

Differentiation Strategy:

Chromatography: These isomers must be separated by LC. The para-isomer typically

elutes slightly later on C18 columns due to better planarity and packing.

Ortho-Effect (Note): If comparing to a 2-bromo (ortho) isomer, MS could distinguish them.

The ortho-bromo substituent often interacts with the carbonyl, facilitating a unique "loss of

Br" or "loss of HBr" at lower energies compared to the 3- and 4- isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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